molecular formula C10H10BrNO B14048472 8-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

8-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14048472
M. Wt: 240.10 g/mol
InChI Key: KCOCHCKUXZCWLI-UHFFFAOYSA-N
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Description

8-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 1-methyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may convert the compound into its corresponding amine.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
  • 8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
  • 8-iodo-1-methyl-3,4-dihydroquinolin-2(1H)-one

Uniqueness

8-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

8-bromo-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C10H10BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3

InChI Key

KCOCHCKUXZCWLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C(=CC=C2)Br

Origin of Product

United States

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